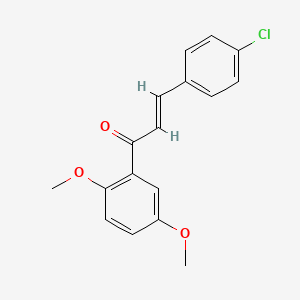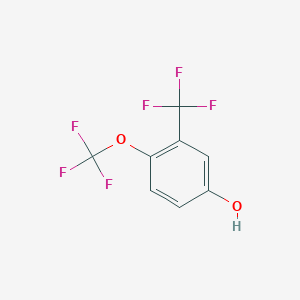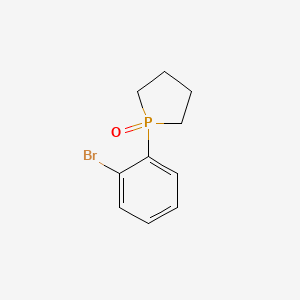
1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide” is a chemical compound with the molecular formula C10H12BrOP . It has a molecular weight of 259.08 .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide” consists of a phospholane ring attached to a bromophenyl group . The exact structural details would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The boiling point of “1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide” is predicted to be 411.3±37.0 °C and its density is predicted to be 1.47±0.1 g/cm3 .Scientific Research Applications
Facile Synthesis of Bromohydrin Derivatives
Reactions of phospholene oxides with bromine in aqueous or protic mediums result in bromohydrin derivatives. For instance, 1-phenyl- and 1-methoxy-2-phospholene 1-oxides reacted with bromine to afford 2-bromo-3-hydroxy- or 2-bromo-3-methoxyphospholane 1-oxide derivatives. The stereochemistry of the reaction products informed the mechanism proposed for these transformations (Yamashita et al., 1993).
Synthesis of Vicinal Dibromo Derivatives
The addition of bromine to 1-phenyl-2-phospholene 1-oxide yields isomeric dibromo phospholane oxides. These compounds were isolated as pure isomers and characterized using various spectroscopic techniques (Moedritzer, 1979).
Novel Phosphinoylphospholane Derivatives
Innovative reactions of phospholene oxides with N-bromoacetamide in aqueous solvents produced bromohydrin derivatives, which further reacted to yield novel phosphinoylphospholane 1-oxide derivatives. These reactions extend the functional versatility of phospholene oxides (Miyamoto et al., 1992).
Phosphono Sugar N-glycosides
The treatment of phospholene oxides with N-bromoacetamide or bromine led to the synthesis of novel N-glycosides, demonstrating the utility of these compounds in synthesizing phosphorus-containing analogs of biological molecules (Yamashita et al., 1992).
Asymmetric Arylation and Kinetic Resolution
The asymmetric arylation of phospholene oxides using a chiral rhodium catalyst demonstrated high yields and selectivity, showcasing the potential of these compounds in enantioselective syntheses (Lim & Hayashi, 2017).
Anti-Cancer Applications
Certain derivatives of phospholene oxides have been investigated for their anti-cancer properties. For instance, phospholanes and phospha sugars synthesized from phospholene oxides demonstrated potent anti-cancer activity against leukemia cells, offering insights into the development of new cancer therapies (Ito et al., 2009).
Future Directions
properties
IUPAC Name |
1-(2-bromophenyl)-1λ5-phospholane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrOP/c11-9-5-1-2-6-10(9)13(12)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQDTEXHOAMUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCP(=O)(C1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2827094.png)
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate](/img/structure/B2827095.png)
![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827096.png)
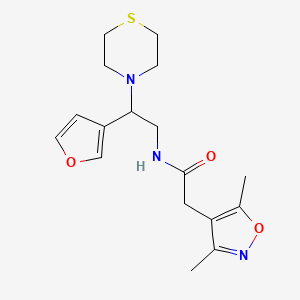
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2827101.png)
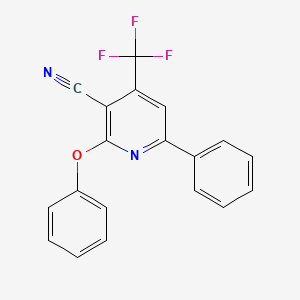
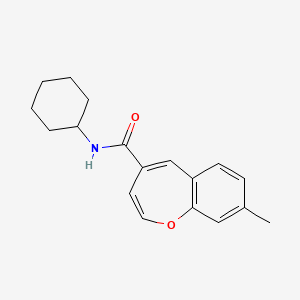
![Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2827104.png)
![2-(2,2-diphenylacetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2827105.png)
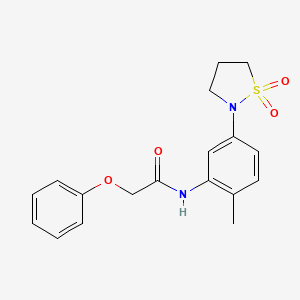
![Tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate](/img/structure/B2827109.png)
